molecular formula C22H27FN4O2 B2740033 N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049572-33-9

N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2740033
CAS No.: 1049572-33-9
M. Wt: 398.482
InChI Key: WICMCTPMSDLAEW-UHFFFAOYSA-N
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Description

“N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide” is a chemical compound with the molecular formula C20H24FN3O . It is also known by its synonym "N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide" .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H24FN3O . The molecular weight is 341.4224632 . For a more detailed structural analysis, it would be necessary to refer to the compound’s MOL file .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula, C20H24FN3O . The molecular weight is 341.4224632 . More detailed properties would be available in the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

PET Radioligands for Neuroreceptor Imaging

Compounds structurally related to N1-(2-ethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide have been studied as potential PET radioligands for imaging neuroreceptors, such as the serotonin 5-HT1A receptors. These compounds demonstrate high affinity and selectivity, indicating their potential for in vivo quantification of neuroreceptor densities in neuropsychiatric disorders (García et al., 2014).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Derivatives containing the piperazine moiety have shown antimicrobial activity against various microorganisms. This includes compounds with modifications at the piperazine ring, which have been evaluated for their potential as antibacterial and antifungal agents (Başoğlu et al., 2013).

Antimycobacterial and Cytotoxic Evaluation

Some fluoroquinolone derivatives have been synthesized and evaluated for their antimycobacterial and cytotoxic activities, demonstrating potential for the treatment of tuberculosis and other infections. The variations in the piperazine ring structure influence the activity against M. tuberculosis, highlighting the importance of structural modifications for enhancing biological activity (Sheu et al., 2003).

Neuroprotective Effects

Compounds with structures similar to this compound have been studied for their neuroprotective effects, particularly in models of cerebral ischemia. Cinnamide derivatives, for example, have shown effective activities against neurotoxicity induced by glutamine, indicating potential applications in the treatment of neurological conditions (Zhong et al., 2018).

Synthetic Methodologies and Catalysis

Research into synthetic methodologies involving compounds with the piperazine structure has revealed applications in catalysis, particularly in the Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. N,N'-Bisoxalamides, for instance, enhance the catalytic activity in such reactions, demonstrating the versatility of these compounds in synthetic organic chemistry (Bhunia et al., 2017).

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-2-17-5-3-4-6-20(17)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-7-18(23)8-10-19/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICMCTPMSDLAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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